Ethanethioic acid, S-(4-bromobutyl) ester
Overview
Description
S-(4-Bromobutyl) thioacetate is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals. Deprotection reactions can then converts the thioacetate group to thiol. These are chemisorbed onto metal surfaces to form self-assembled monolayers with a high degree of structural order. They are often used as a molecular template to form functional nanostructures.
Mechanism of Action
Target of Action
S-(4-Bromobutyl) Ethanethioate, also known as Ethanethioic acid, S-(4-bromobutyl) ester, S-4-bromobutyl ethanethioate, or S-(4-Bromobutyl) thioacetate, primarily targets metal surfaces . It is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .
Mode of Action
The compound interacts with its targets (metal surfaces) through a process called chemisorption . In this process, S-(4-Bromobutyl) Ethanethioate is used as a precursor to form self-assembled monolayers (SAMs) on metals . Deprotection reactions then convert the thioacetate group to thiol . These thiols are chemisorbed onto metal surfaces to form self-assembled monolayers with a high degree of structural order .
Biochemical Pathways
The biochemical pathway involved in the action of S-(4-Bromobutyl) Ethanethioate is the formation of self-assembled monolayers (SAMs) on metal surfaces . This process involves the conversion of the thioacetate group to thiol, which then chemisorbs onto the metal surface . The downstream effect of this process is the formation of a monolayer with a high degree of structural order .
Result of Action
The result of the action of S-(4-Bromobutyl) Ethanethioate is the formation of self-assembled monolayers (SAMs) on metal surfaces . These monolayers have a high degree of structural order, which can be beneficial in various industrial applications .
Properties
IUPAC Name |
S-(4-bromobutyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABARMQVSPZAYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460495 | |
Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14475-59-3 | |
Record name | Ethanethioic acid, S-(4-bromobutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14475-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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